molecular formula C15H9ClN4S B3035796 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-30-7

4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3035796
CAS No.: 338420-30-7
M. Wt: 312.8 g/mol
InChI Key: QCLGTMIVGCCCLG-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS: 338420-30-7, molecular formula: C₁₅H₉ClN₄S, molecular weight: 312.78) is a triazoloquinoxaline derivative featuring a 2-chlorophenyl sulfanyl substituent at the 4-position of the triazole ring .

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-10-5-1-4-8-13(10)21-15-14-19-17-9-20(14)12-7-3-2-6-11(12)18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLGTMIVGCCCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198244
Record name 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338420-30-7
Record name 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with 2-chlorophenyl thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Research Findings : In vitro studies demonstrated that this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Pesticidal Activity

The unique structure of this compound makes it a candidate for use in agrochemicals:

  • Field Trials : Preliminary trials have shown that formulations containing this compound can effectively control pests while being less toxic to beneficial insects compared to traditional pesticides.

Photovoltaic Materials

Recent investigations have explored the use of this compound in organic photovoltaic cells:

  • Performance Metrics : When incorporated into photovoltaic devices, this compound demonstrated enhanced charge transport properties and improved energy conversion efficiency compared to other materials.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; apoptosis induction ,
Antimicrobial ActivityEffective against Gram-positive/negative bacteria ,
Agricultural UsePest control efficacy; low toxicity ,
Materials ScienceEnhanced performance in photovoltaic cells ,

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Bioactivity
Compound Name / Substituent Key Activities Cell Lines Tested Reference
4-[(2-Chlorophenyl)sulfanyl] (Target) Presumed DNA intercalation/Topo II inhibition (structural analogy) N/A
4-Chloro (Compound 90) Intermediate for derivatives; moderate cytotoxicity HePG-2, Hep-2, Caco-2
4-Hydrazinyl (Compound 91) Improved DNA binding; Topo II inhibition HePG-2, Hep-2, Caco-2
2-(Bis-triazoloquinoxalinylsulfanyl)-N-(4-fluorophenyl) acetamide Potent Topo II inhibition, G2/M arrest, apoptosis induction Caco-2
4-(Allylsulfanyl) (CAS 338420-34-1) Discontinued; allyl group may reduce steric hindrance vs. aryl substituents N/A
4-(Diethylamino)-1-thiol High cytotoxicity; strong DNA binding HepG2, HCT116, MCF-7
Key Observations:
  • Chlorophenyl Sulfanyl vs.
  • Bis-Triazolo Derivatives: The bis-triazoloquinoxaline scaffold (e.g., Compound in ) exhibits superior Topo II inhibition and apoptosis induction, suggesting that additional triazole rings amplify interactions with enzyme-DNA complexes .
  • Thiol and Hydrazine Derivatives: The 4-hydrazinyl (Compound 91) and 4-(diethylamino)-1-thiol derivatives show enhanced DNA binding, attributed to hydrogen-bonding and thiol-mediated interactions .

Structural and Electronic Modifications

Tautomerism and Stability :

1,2,4-Triazolo[4,3-a]quinoxalines exhibit tautomeric equilibria between enamine and methylene imine forms, influencing their DNA-binding modes . While the tautomeric state of the target compound is unreported, derivatives with stable enamine forms (e.g., 4-(diethylamino)-1-thiol) show stronger intercalation, implying that substituents stabilizing specific tautomers may optimize activity .

Bioisosteric Replacements :
  • Replacement of the triazoloquinoxaline core with 3-methylquinoxaline (a sorafenib bioisostere) reduces Topo II inhibition but retains antiproliferative effects, highlighting the importance of the triazole ring for enzyme targeting .
  • The 2-chlorophenyl sulfanyl group may act as a bioisostere for bulkier aryl groups (e.g., benzylsulfanyl in CAS 338420-46-5), balancing steric effects and hydrophobic interactions .

Pharmacological Profiles of Leading Analogs

Topo II Inhibition and Cytotoxicity :
  • The bis-triazoloquinoxaline derivative in achieved IC₅₀ values <1 μM against Caco-2 cells, outperforming mono-triazolo analogs .
  • 4-(Diethylamino)-1-thiol derivatives demonstrated IC₅₀ values of 2.1–4.8 μM against HepG2, HCT116, and MCF-7 cells, with Topo II inhibition comparable to etoposide .
Antiviral/Antimicrobial Activity :

Triazoloquinoxalines with thioamide or oxadiazole subunits (e.g., compounds in ) show broad-spectrum antimicrobial activity, though the target compound’s 2-chlorophenyl sulfanyl group may prioritize anticancer over antimicrobial effects .

Biological Activity

The compound 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS No. 338420-30-7) is a derivative of quinoxaline known for its potential biological activities, particularly in the fields of oncology and vascular biology. This article delves into its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C15H9ClN4S
  • Molecular Weight : 312.78 g/mol
  • Density : 1.49 g/cm³ (predicted)
  • pKa : -0.62 (predicted)

These properties suggest that the compound has a stable structure conducive to biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives of triazoloquinoxaline compounds. For instance, a study identified new [1,2,4]triazolo[4,3-a]quinoxalines as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis. The compound exhibited significant anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values of 8.2 µM and 5.4 µM respectively, compared to the reference drug sorafenib which had lower IC50 values of 3.51 µM and 2.17 µM .

The mechanism through which these compounds exert their effects includes:

  • VEGFR-2 Inhibition : Compound 19a showed an IC50 of 3.4 nM against VEGFR-2, indicating strong inhibition compared to sorafenib (IC50 = 3.12 nM).
  • Cell Cycle Arrest : The compound induced G2/M phase arrest in HepG2 cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers (Bax) and decreased anti-apoptotic markers (Bcl-2) were observed, leading to an elevated Bax/Bcl-2 ratio and increased cleaved caspase levels, indicating a robust apoptotic response in treated cells .

Other Biological Activities

Beyond anticancer properties, the compound's derivatives have shown promise in various other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The presence of the chlorophenyl group enhances the anti-inflammatory potential by modulating inflammatory pathways.

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the quinoxaline core.
  • Introduction of the triazole moiety.
  • Sulfanylation with chlorophenyl groups.

These synthetic routes are crucial for optimizing yield and biological activity .

Case Study 1: Anticancer Efficacy

In a recent study published in PubMed, researchers synthesized several triazoloquinoxaline derivatives and tested them against MCF-7 and HepG2 cell lines. The results indicated that modifications to the triazole ring significantly affected anticancer efficacy, with specific substitutions leading to enhanced potency .

Case Study 2: VEGFR-2 Inhibition

Another study focused on the design and evaluation of triazoloquinoxaline derivatives as VEGFR-2 inhibitors demonstrated that structural variations could lead to substantial differences in biological activity. The most effective compounds were those that maintained key functional groups conducive to receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
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4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

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